3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
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Overview
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the phenylpropyl group and carboxamide functionality through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the azetidine ring, potentially altering the compound’s structure and properties.
Substitution: Substitution reactions can take place at various positions on the triazole or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole and azetidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylpropyl group may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- N-(3-phenylpropyl)azetidine-1-carboxamide
- 4-phenyl-1H-1,2,3-triazole derivatives
Uniqueness
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is unique due to the combination of the triazole ring, azetidine ring, and phenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(22-13-7-10-17-8-3-1-4-9-17)25-14-19(15-25)26-16-20(23-24-26)18-11-5-2-6-12-18/h1-6,8-9,11-12,16,19H,7,10,13-15H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZNCXYZLOIBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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